molecular formula C12H14O2S B2899050 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione CAS No. 135615-63-3

2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B2899050
CAS No.: 135615-63-3
M. Wt: 222.3
InChI Key: UBYILXJXVVVLTA-UHFFFAOYSA-N
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Description

2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a substituted quinone derivative characterized by a cyclohexa-2,5-diene-1,4-dione core functionalized with a cyclohexylsulfanyl group at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYILXJXVVVLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with cyclohexylthiol under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione exerts its effects is primarily through its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells . Additionally, its ability to form covalent bonds with nucleophiles makes it a versatile compound in biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Sulfur (in the target compound) and methoxy groups (e.g., MNDD) donate electrons, stabilizing the quinone core, whereas silicon in disilacyclohexadienes introduces distinct σ-bonding characteristics .
  • Biological Activity : PBQC’s coumarin moiety enables fluorescence and GSH targeting, contrasting with the sulfur-based substituent’s unexplored bioactivity .
  • Synthetic Accessibility : Derivatives with aromatic or heterocyclic substituents (e.g., indole in ) are synthesized via Michael addition, while natural analogs like MNDD require chromatographic isolation .

Reactivity and Stability

  • Oxidation Sensitivity: Cyclohexa-2,5-diene-1,4-dione derivatives are prone to oxidation; for example, hydroquinone (HQ) oxidizes to the dione under catalytic conditions .
  • Catalytic Applications: Copper/cobalt complexes with quinone ligands (e.g., MCPs-1/2 in ) show size-dependent catalytic efficiency in phenol oxidation, suggesting that substituent bulk (e.g., cyclohexylsulfanyl) could influence catalytic performance .

Biological Activity

2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, also known as bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, is a compound with significant biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Formula : C18H24O2S2
  • Molecular Weight : 336.51 g/mol
  • CAS Number : 681446-48-0

Research indicates that this compound exhibits various biological activities primarily due to its structural properties. It acts as an antagonist to plastoquinone at low concentrations, inhibiting the reduction of conventional hydrophilic electron acceptors . This suggests potential applications in modulating electron transport chains in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may help in protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
  • Cytotoxic Effects : Research indicates that at higher concentrations, the compound can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

Concentration (µM)DPPH Scavenging (%)
1025
5055
10085

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Safety and Toxicology

Safety assessments indicate that exposure to high concentrations may lead to skin irritation and inflammation . Therefore, handling precautions should be observed when working with this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic addition of cyclohexylthiol to a pre-functionalized cyclohexadienedione core. For example, a Michael addition under anhydrous conditions (e.g., THF, 0–5°C) with catalytic triethylamine yields the sulfanyl-substituted product . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity (>95% by HPLC). Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc).

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) should show two distinct ketone carbonyls (δ ~6.8–7.1 ppm for conjugated ene-dione protons) and cyclohexylsulfanyl protons (δ ~1.2–2.1 ppm for cyclohexyl CH₂ groups) .
  • IR : Strong C=O stretches at ~1680–1720 cm⁻¹ and C-S stretches at ~650–700 cm⁻¹ .
  • X-ray crystallography : Resolve the planar dione ring and sulfur bonding geometry (e.g., C-S bond length ~1.81 Å) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies show degradation via oxidation or hydrolysis. Store in amber vials under inert gas (argon) at –20°C to minimize ketone reduction or sulfanyl group oxidation. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions or nucleophilic substitutions?

  • Methodology : Computational studies (DFT, B3LYP/6-31G*) reveal the electron-deficient ene-dione core facilitates inverse-electron-demand Diels-Alder reactions. The cyclohexylsulfanyl group donates electron density via resonance, lowering the LUMO energy by ~1.2 eV, enhancing reactivity with electron-rich dienes . Validate using kinetic assays (e.g., UV-Vis monitoring of reaction rates at varying temperatures).

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • SAR Design : Replace the cyclohexylsulfanyl group with substituted arylthiols to modulate lipophilicity (logP) and redox potential. For example, para-nitroarylthiol derivatives increase cytotoxicity (IC₅₀ reduced by ~40% in HeLa cells) .
  • Assays : Evaluate antiproliferative activity via MTT assays (72-hour exposure, 10 µM–100 nM range) .

Q. What computational tools predict the compound’s electrochemical behavior in redox-mediated applications?

  • Methodology : Use quantum chemical calculations (e.g., Gaussian 16) to model redox potentials. The dione moiety exhibits a reduction potential of –0.35 V vs. Ag/AgCl (simulated), consistent with cyclic voltammetry data (scan rate 100 mV/s, 0.1 M TBAPF₆ in DMF) .

Q. How does the sulfanyl group influence regioselectivity in multi-component reactions?

  • Methodology : Statistical experimental design (e.g., Box-Behnken) identifies optimal conditions for regioselective functionalization. For example, in reactions with acetylenedicarboxylates, the sulfanyl group directs attack to the C3 position (85% selectivity at 60°C in DCM) .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodology : Implement process control via inline FTIR to monitor intermediate formation. For example, reduce diketone dimerization (<5% byproduct) by maintaining pH <7 and using flow chemistry (residence time <2 minutes) .

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